4-[(3-Methoxyphenyl)methylidene]piperidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H17NO |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
4-[(3-methoxyphenyl)methylidene]piperidine |
InChI |
InChI=1S/C13H17NO/c1-15-13-4-2-3-12(10-13)9-11-5-7-14-8-6-11/h2-4,9-10,14H,5-8H2,1H3 |
InChI Key |
VKTTUWOYAYRJDX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2CCNCC2 |
Origin of Product |
United States |
Synthetic Methodologies for 4 3 Methoxyphenyl Methylidene Piperidine and Analogs
Strategies for Piperidine (B6355638) Ring Formation in Substituted Derivatives
The piperidine ring is a prevalent scaffold in numerous pharmaceuticals and natural products. nih.gov Consequently, a diverse array of synthetic methods has been developed for its construction. These strategies range from the reduction of pyridine precursors to complex multi-component and cascade reactions that build the heterocyclic ring from acyclic starting materials.
Catalytic hydrogenation of substituted pyridines is a direct and widely used method for the synthesis of piperidine derivatives. asianpubs.orgresearchgate.net This approach typically employs transition metal catalysts such as platinum, palladium, rhodium, and ruthenium under hydrogen pressure. asianpubs.orgresearchgate.net For instance, the hydrogenation of substituted pyridines has been achieved using platinum(IV) oxide (PtO2) as a catalyst in glacial acetic acid at room temperature under 50 to 70 bar of hydrogen pressure. asianpubs.org Rhodium on carbon has also been shown to be effective for the catalytic hydrogenation of pyridines under lower atmospheric pressures. asianpubs.org
Recent advancements have focused on developing milder and more selective hydrogenation conditions. Electrocatalytic hydrogenation of pyridines using a carbon-supported rhodium catalyst has been demonstrated at ambient temperature and pressure, offering a more energy-efficient alternative to traditional high-pressure methods. nih.gov This method achieved quantitative conversion of pyridine to piperidine with a 98% yield. nih.gov
Organocatalysis has also emerged as a powerful tool for the asymmetric reduction of pyridine derivatives, enabling the synthesis of chiral piperidines. semanticscholar.orgnih.gov Chiral Brønsted acids and other organocatalysts can facilitate the enantioselective transfer hydrogenation of pyridines and their derivatives. semanticscholar.orgresearchgate.net
Table 1: Comparison of Catalytic Hydrogenation Methods for Pyridine Reduction
| Catalyst System | Conditions | Advantages | Disadvantages |
| PtO2 | 50-70 bar H2, glacial acetic acid, room temp | Mild temperature | Requires high pressure |
| Rh/C | Lower H2 pressure | Milder pressure conditions | May require specific substrates |
| Rh/C (Electrocatalytic) | Ambient temp and pressure | Energy efficient, mild conditions | May require specialized equipment |
| Organocatalysts | Transfer hydrogenation | Enantioselective | May require specific hydrogen donors |
Intramolecular cyclization reactions provide a powerful means to construct the piperidine ring from acyclic precursors. These reactions involve the formation of a carbon-carbon or carbon-nitrogen bond within a single molecule to close the ring.
Electrophilic Cyclization: This approach typically involves the attack of a nucleophilic nitrogen atom onto an electrophilic carbon center within the same molecule. For instance, the cyclization of N-alkyne-substituted pyrrole esters can proceed via a 6-endo-dig pathway, where the nitrogen atom attacks the alkyne, leading to the formation of a six-membered ring. beilstein-journals.org The electronic nature of the substituents on the alkyne can influence the mode of cyclization. beilstein-journals.org
Radical-Mediated Cyclization: Nitrogen-centered radicals can undergo intramolecular cyclization onto alkenes or alkynes to form piperidine rings. organicreactions.org These radicals can be generated through various methods, including single-electron transfer reactions. researchgate.net For example, the radical cyclization of α-aminoalkyl radicals onto unactivated double bonds has been used to prepare polysubstituted piperidines. rsc.org Photoredox catalysis has enabled the construction of spirocyclic piperidines from linear aryl halide precursors through the formation of aryl radical species followed by regioselective cyclization. nih.gov
Table 2: Overview of Intramolecular Cyclization Strategies for Piperidine Synthesis
| Cyclization Type | Key Reactants | Conditions | Key Features |
| Electrophilic | Acyclic amine with an electrophilic group | Acid or Lewis acid catalysis | Forms C-N or C-C bond |
| Radical-Mediated | Acyclic precursor with a radical initiator | Photochemical or chemical initiation | Tolerant of various functional groups |
Intermolecular reactions that form two or more bonds in a single step are highly efficient for constructing the piperidine ring.
Cycloaddition Reactions: [3+3] and [4+2] cycloaddition reactions are valuable strategies for piperidine synthesis. nih.govnih.gov For example, the intramolecular nitrone dipolar cycloaddition has been used to synthesize all-cis-2,3,6-trisubstituted piperidines. iupac.org A boronyl radical-catalyzed (4+2) cycloaddition between 3-aroyl azetidines and various alkenes has been developed to produce polysubstituted piperidines with high yield and diastereoselectivity. nih.gov
Annulation Reactions: Annulation reactions involve the formation of a new ring onto an existing one. A [5 + 1] annulation method, utilizing a hydrogen borrowing strategy with an iridium(III) catalyst, has been reported for the stereoselective synthesis of substituted piperidines. nih.gov This reaction involves two sequential cascades of hydroxyl oxidation, amination, and imine reduction. nih.gov
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the majority of the atoms of the starting materials, offer a rapid and efficient route to complex piperidine structures. researchgate.nettandfonline.com A pseudo five-component reaction of aromatic aldehydes, anilines, and alkyl acetoacetates has been used to afford substituted piperidines. researchgate.net Another one-pot, pseudo five-component reaction between aromatic aldehydes, ammonium acetate, substituted β-nitrostyrenes, and Meldrum's acid has been developed for the synthesis of highly functionalized piperidines. acs.org
Cascade reactions, also known as domino or tandem reactions, involve a series of intramolecular transformations that occur sequentially without the need for isolating intermediates. A rhodium(III)-catalyzed cascade cyclization/electrophilic amidation has been developed for the synthesis of 3-amidoindoles and 3-amidofurans, showcasing the power of cascade processes in building complex heterocyclic systems. organic-chemistry.org
Installation and Derivatization of the (3-Methoxyphenyl)methylidene Moiety
The (3-Methoxyphenyl)methylidene moiety is typically introduced onto a pre-formed piperidine ring or a precursor that will subsequently be cyclized. A common method is the Wittig reaction or Horner-Wadsworth-Emmons olefination of a 4-piperidone with an appropriate phosphonium ylide or phosphonate carbanion derived from 3-methoxybenzyl bromide.
Alternatively, a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, can be employed to couple a 4-halopiperidine derivative with a suitable organoboron or alkene reagent, respectively.
Derivatization of the (3-methoxyphenyl)methylidene group can be achieved through various transformations of the methoxy (B1213986) group or the aromatic ring. For example, the methoxy group can be cleaved to a hydroxyl group, which can then be further functionalized. The aromatic ring can undergo electrophilic aromatic substitution reactions to introduce additional substituents.
Diastereoselective and Enantioselective Synthetic Approaches for 4-[(3-Methoxyphenyl)methylidene]piperidine and its Stereoisomers
Achieving stereocontrol in the synthesis of substituted piperidines is crucial for their application in medicinal chemistry. Diastereoselective and enantioselective methods are employed to control the relative and absolute stereochemistry of the final product.
Diastereoselective Synthesis: Diastereoselectivity can be achieved by employing substrate-controlled or reagent-controlled methods. For example, the diastereoselective α-(hetero)arylation of 4-silyloxy piperidines has been achieved with high levels of cis-diastereoselectivity due to the equatorial lithiation of the conformer where the bulky silyloxy group is in an equatorial position. thieme-connect.com Diastereoselective epoxidation of tetrahydropyridines followed by regioselective ring-opening has been developed for the synthesis of densely substituted, oxygenated piperidines. acs.org
Enantioselective Synthesis: Enantioselective synthesis can be accomplished using chiral catalysts, chiral auxiliaries, or biocatalysis. Asymmetric intramolecular hydroamination of allenes catalyzed by phosphinegold(I) complexes has been used for the enantioselective formation of vinyl piperidines. organic-chemistry.org An efficient, asymmetric, four-component, one-pot synthesis of highly substituted piperidines with excellent diastereo- and enantioselectivity has been established using a diphenylprolinol silyl ether mediated Michael reaction. nih.govacs.org This method allows for the control of five contiguous stereocenters. acs.org
Advancements in Green Chemistry Principles for Piperidine Derivative Synthesis
The synthesis of piperidine derivatives, including this compound, is increasingly being guided by the principles of green chemistry to minimize environmental impact and enhance laboratory safety. These advancements focus on reducing waste, avoiding hazardous substances, and improving energy efficiency. Key areas of progress include the development of solvent-free reaction conditions and the use of non-toxic, reusable catalysts.
Modern synthetic strategies for piperidine-containing compounds aim to be both efficient and environmentally responsible. Environmentally benign approaches such as non-toxic iron catalysis, water-initiated processes, and solvent-free reactions are being successfully applied. These methods offer significant advantages over traditional synthetic routes that often rely on hazardous solvents and toxic reagents.
One prominent green technique is the use of microwave irradiation in solvent-free conditions, which has been shown to be an expeditious, simple, and economical methodology for synthesizing various heterocyclic compounds. Such approaches not only accelerate reaction times but also often lead to higher yields and cleaner product profiles, thereby reducing the need for extensive purification.
The development of novel catalytic systems is another cornerstone of green piperidine synthesis. Scientists have successfully employed transition metal catalysts, including palladium, rhodium, ruthenium, and cobalt, for the stereoselective synthesis of piperidines. Furthermore, organocatalysts are gaining attention for their ability to promote these transformations under mild conditions. A significant step towards sustainability is the use of heterogeneous catalysts that can be easily recovered and reused, minimizing waste and production costs. For instance, a heterogeneous cobalt catalyst based on titanium nanoparticles has been used for the hydrogenation of pyridine derivatives in water, a green solvent.
Multicomponent reactions (MCRs) also align with green chemistry principles by combining multiple synthetic steps into a single operation, thereby reducing solvent usage and waste generation. These one-pot syntheses offer a streamlined and efficient pathway to complex piperidine structures.
The following tables summarize examples of green chemistry approaches applied to the synthesis of various piperidine and related heterocyclic derivatives, highlighting the diversity of catalysts and reaction conditions being explored.
Table 1: Examples of Catalysts Used in Green Synthesis of Piperidine Derivatives
| Catalyst Type | Specific Catalyst Example | Application | Reference |
| Heterogeneous Metal Catalyst | Cobalt on titanium nanoparticles | Hydrogenation of pyridines in water | |
| Homogeneous Metal Catalyst | Ruthenium(II) complex | Asymmetric hydrogenation | |
| Homogeneous Metal Catalyst | Rhodium(I) complex | Dearomatization/hydrogenation | |
| Organocatalyst | O-TMS protected diphenylprolinol | Domino Michael addition/aminalization | |
| Non-toxic Metal Catalyst | Iron complexes | General piperidine synthesis |
Table 2: Overview of Green Chemistry Methodologies in Piperidine Synthesis
| Green Chemistry Principle | Methodology | Advantages | Reference |
| Use of Safer Solvents | Reactions in water | Environmentally benign, low cost | |
| Energy Efficiency | Microwave-assisted synthesis | Reduced reaction times, higher yields | |
| Waste Prevention | Solvent-free reactions | Reduced waste, simplified workup | |
| Catalysis | Use of reusable heterogeneous catalysts | Catalyst can be recovered and reused | |
| Atom Economy | Multicomponent reactions (MCRs) | High efficiency, reduced number of steps |
While specific green synthetic routes for this compound are not extensively detailed in the provided search results, the principles and methodologies outlined above represent the forefront of sustainable chemical synthesis and are directly applicable to the production of this and related piperidine analogs. The ongoing development in this field promises to deliver even more eco-friendly and efficient synthetic strategies in the future.
Structure Activity Relationship Sar Studies of 4 3 Methoxyphenyl Methylidene Piperidine Derivatives
Conformational Analysis and its Impact on Biological Activity
Medicinal chemists often employ a "conformational restriction" strategy to lock the molecule into a specific, biologically active conformation, which can lead to improved potency and reduced off-target effects. researchgate.net This has been successfully applied to 3,4-disubstituted piperidine (B6355638) derivatives developed as Akt inhibitors. researchgate.net By incorporating structural constraints, such as fusing a new ring to the piperidine core, the rotational degrees of freedom are limited. This approach was used to explore the bioactive conformation of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, which are potent opioid receptor antagonists. wikipedia.org Constraining the molecule revealed that specific conformations were responsible for eliciting either antagonist or potent agonist activity at the µ-opioid receptor, demonstrating that subtle changes in molecular shape can profoundly alter the pharmacological outcome. wikipedia.org X-ray crystallography studies of related piperidine compounds confirm that the ring often adopts a slightly distorted chair conformation in the solid state. ijnrd.org
Influence of Substituents on the Piperidine Ring: Positional and Stereochemical Effects
The placement, size, and stereochemistry of substituents on the piperidine ring significantly modulate the biological activity of 4-[(3-Methoxyphenyl)methylidene]piperidine derivatives. Both the position and the three-dimensional arrangement (stereochemistry) of these groups can affect receptor binding, selectivity, and metabolic stability.
Positional Effects: The location of a substituent on the piperidine ring is a key factor in its pharmacological profile. Studies on related piperidine-containing molecules have shown that even small alkyl groups can have a profound impact. For instance, in a series of piperidine-substituted sulfonamides, the presence of a methyl group at either the 3- or 4-position of the piperidine ring was found to be critical for potent anticancer activity. ajchem-a.com Similarly, for piperine (B192125) analogs acting as monoamine oxidase (MAO) inhibitors, a 4-methyl piperidine substituent was shown to produce high inhibition of the MAO-B isoform. ajchem-a.com Research has also indicated that para-substitution on the piperidine ring is often preferable to meta-substitution for achieving optimal activity. ajchem-a.com
Stereochemical Effects: Many piperidine derivatives contain chiral centers, meaning they can exist as different stereoisomers (enantiomers or diastereomers). The absolute configuration of these centers is frequently crucial for biological activity, as receptor binding sites are themselves chiral. mdpi.com The cis/trans relationship between substituents is a critical factor. For example, the series of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines has been extensively investigated for its opioid receptor activity, highlighting the importance of this specific diastereomeric arrangement. wikipedia.org The development of diastereoselective synthetic methods allows for the controlled preparation of specific isomers, which is essential for detailed SAR studies. researchgate.net Such methods can favor the formation of either cis or trans products by carefully choosing reagents and reaction conditions, enabling chemists to probe the specific spatial requirements of a given receptor. researchgate.net
The following table summarizes the observed effects of various substituents on the piperidine ring based on studies of analogous compounds.
| Substituent | Position(s) | Stereochemistry | Observed Effect on Biological Activity |
| Methyl | 3 or 4 | - | Enhanced anticancer activity in sulfonamide series. ajchem-a.com |
| Methyl | 4 | - | Produced high MAO-B inhibition in piperine analogs. ajchem-a.com |
| Hydroxyl | 4 (para) | - | Preferred over meta-substitution; increased MAO inhibition. ajchem-a.com |
| Dimethyl | 3,4 | trans | Critical for high-affinity µ-opioid receptor antagonism. wikipedia.org |
Modifications of the (3-Methoxyphenyl) Moiety and their Pharmacological Implications
The (3-methoxyphenyl) group serves as a crucial recognition element for many biological targets, and modifications to this moiety can lead to significant changes in pharmacological activity. The nature, position, and electronic properties of substituents on the phenyl ring influence how the molecule interacts with a receptor through hydrogen bonding, hydrophobic, or electrostatic interactions.
SAR studies on analogous systems, such as benzylideneacetophenones and other heterocyclic scaffolds, provide valuable insights. The position of the methoxy (B1213986) group is important; for example, in a series of thiosemicarbazide (B42300) derivatives, a single methoxy group at the ortho position of the benzene (B151609) ring conferred potent iron-chelating activity, while three methoxy groups at meta and para positions resulted in the most active compound. nih.gov This suggests that both the position and number of electron-donating methoxy groups can be tuned to optimize a specific biological outcome.
The electronic nature of the substituents is also a key determinant of activity. In studies of YC-1 analogs, derivatives containing electron-withdrawing groups, such as trifluoromethyl or cyano groups, exerted higher inhibitory activity than those with electron-donating groups like a methoxy group. nih.gov Furthermore, the position of these substituents is critical; for instance, an ortho-fluoro substituent produced better inhibitory activity than meta or para-fluoro derivatives. nih.gov In a different series of anti-inflammatory agents, electron-donating groups at the para-position of the phenyl ring appeared to enhance activity. nih.gov These findings underscore that there is no universal rule, and the optimal substitution pattern depends on the specific topology and electronic environment of the target receptor's binding site.
The following table outlines the inferred pharmacological implications of modifying the phenyl ring, based on data from structurally related compound series.
| Modification | Position(s) | Inferred Pharmacological Implication |
| Additional Methoxy Groups | meta, para | May increase activity depending on the target (e.g., iron chelation). nih.gov |
| Fluoro Group | ortho | Can enhance inhibitory activity more than meta or para substitution. nih.gov |
| Cyano Group | para | Electron-withdrawing effect can increase inhibitory potency. nih.gov |
| Trifluoromethyl Group | para | Strong electron-withdrawing effect may lead to higher activity. nih.gov |
| Amino/Ethoxy Groups | para | Electron-donating groups can enhance anti-inflammatory activity. nih.gov |
Functional Role of the Methylidene Linkage and Geometric Isomerism (Z/E Configuration) in Activity
Furthermore, the double bond introduces the possibility of geometric isomerism, leading to distinct Z (zusammen) and E (entgegen) isomers. These isomers are not superimposable and can have vastly different physicochemical properties and biological activities. researchgate.net The spatial arrangement of the phenyl ring relative to the piperidine core is different in the E and Z isomers, which can lead to one isomer fitting perfectly into a binding site while the other binds weakly or not at all. It is common for the biological activity to reside predominantly or exclusively in one geometric isomer. mdpi.com While the (E)-isomers of related compounds are often more thermodynamically stable, interconversion between isomers can sometimes occur in solution. researchgate.net The synthesis of stereochemically pure isomers is therefore essential for unambiguously determining the SAR and identifying the true pharmacophore.
Pharmacological Activities and Preclinical Efficacy Investigations of 4 3 Methoxyphenyl Methylidene Piperidine Derivatives
Other Identified Biological Activities (e.g., Antioxidant, Anti-inflammatory)
The exploration of 4-[(3-Methoxyphenyl)methylidene]piperidine derivatives has extended to their potential roles in mitigating oxidative stress and inflammation, key pathological processes in a multitude of diseases. While research in this specific sub-class is still emerging, broader studies on related methoxyphenyl-containing piperidine (B6355638) structures provide a foundation for understanding their potential in these areas.
Antioxidant Activity:
The antioxidant potential of piperidine derivatives is often attributed to their ability to donate hydrogen atoms or electrons, thereby neutralizing reactive oxygen species (ROS). The presence of a methoxy (B1213986) group on the phenyl ring, an electron-donating group, is generally considered to enhance this activity. researchgate.netresearchgate.net
In studies on related diarylidene-N-methyl-4-piperidones, which share a similar structural motif, several compounds demonstrated significant antioxidant activity in the 2,2-Diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govscispace.com For instance, certain derivatives exhibited radical scavenging capabilities comparable to or even better than standard antioxidants like ascorbic acid. scispace.com The general consensus from broader reviews on piperidine-containing compounds is that the introduction of methoxy substituents on the aromatic ring can contribute favorably to their antioxidant profiles. researchgate.netinnovareacademics.in
Anti-inflammatory Activity:
The anti-inflammatory effects of piperidine derivatives are being increasingly recognized. The mechanisms underlying this activity are diverse and can include the inhibition of pro-inflammatory enzymes and cytokines.
Preclinical evaluations of diarylidene-N-methyl-4-piperidone analogs, structurally related to the compound of interest, have shown notable anti-inflammatory properties. In in vitro studies using lipopolysaccharide (LPS)-stimulated macrophage cell lines, these compounds were able to reduce the production of nitric oxide (NO), a key inflammatory mediator. nih.govscispace.com Furthermore, they were found to decrease the expression of inflammatory markers at levels similar to or more effectively than curcumin, a well-known anti-inflammatory agent. nih.govscispace.com
While direct preclinical evidence for the anti-inflammatory activity of this compound itself is limited in the currently available literature, the consistent anti-inflammatory effects observed in structurally similar compounds, particularly those bearing the methoxyphenyl group, suggest that this is a promising area for future investigation. nih.gov
Below is a summary of findings from studies on structurally related compounds, illustrating the potential for antioxidant and anti-inflammatory activities within this class of molecules.
| Compound Class | Assay/Model | Key Findings | Reference |
| Diaryliden-N-methyl-4-piperidones | DPPH radical scavenging assay | Exhibited significant antioxidant activity. | nih.govscispace.com |
| Diaryliden-N-methyl-4-piperidones | Griess assay (Nitric Oxide production in RAW 264.7 macrophages) | Reduced levels of nitric oxide, indicating anti-inflammatory effects. | nih.govscispace.com |
| Diaryliden-N-methyl-4-piperidones | RT-PCR (in RAW 264.7 macrophages) | Decreased levels of inflammatory markers. | scispace.com |
| 3-Arylidene-4-piperidones | General antioxidant assays | Electron-donating groups (e.g., methoxy) suggested to be responsible for antioxidant activity. | researchgate.net |
Mechanistic Investigations of 4 3 Methoxyphenyl Methylidene Piperidine and Analogs
Receptor Binding and Functional Assays for Target Engagement and Selectivity
Research into piperidine (B6355638) derivatives has revealed their potential to interact with a variety of receptors, demonstrating a range of binding affinities and selectivities. While direct data for 4-[(3-Methoxyphenyl)methylidene]piperidine is not available, studies on analogous structures provide valuable insights into potential target engagement.
For instance, a series of novel phenoxyalkylpiperidines have been evaluated for their affinity at sigma-1 (σ1) and sigma-2 (σ2) receptors. uniba.it Radioligand binding assays showed that compounds such as N-[(4-methoxyphenoxy)ethyl]piperidines exhibit high affinity for the σ1 receptor, with Ki values in the nanomolar range. uniba.it Specifically, certain analogs demonstrated Ki values between 0.89 and 1.49 nM for the σ1 receptor. uniba.it In contrast, these compounds generally displayed moderate to low affinity for the σ2 receptor, with Ki values ranging from 52.3 to 809 nM, indicating a degree of selectivity for the σ1 subtype. uniba.it
Another area of investigation for piperidine-based compounds is the histamine (B1213489) receptors. In the search for new dual-acting ligands, piperidine derivatives have been designed and evaluated for their affinity at histamine H3 (H3R) and sigma-1 (σ1) receptors. nih.gov Furthermore, studies on tricyclic histamine H1 receptor (H1R) antagonists have shown that the inclusion of a piperidine moiety can influence binding affinity and kinetics. nih.gov For example, radioligand displacement assays using [3H]mepyramine have been employed to determine the binding affinity constants (pKi and pKD,calc) for various H1R ligands containing a piperidine core. nih.gov
The following interactive table summarizes the receptor binding affinities for some analog piperidine compounds.
Receptor Binding Affinities of Analogous Piperidine Compounds
| Compound Class | Target Receptor | Binding Affinity (Ki) | Reference |
|---|---|---|---|
| N-[(4-methoxyphenoxy)ethyl]piperidines | Sigma-1 (σ1) | 0.89–1.49 nM | uniba.it |
| Phenoxyalkylpiperidines | Sigma-2 (σ2) | 52.3–809 nM | uniba.it |
Enzyme Inhibition Studies (e.g., Akt, COX enzymes, BACE1)
The piperidine scaffold is a key structural motif in the development of various enzyme inhibitors, including those targeting Akt, cyclooxygenase (COX) enzymes, and β-site amyloid precursor protein cleaving enzyme 1 (BACE1).
Akt Inhibition: A series of 3,4,6-trisubstituted piperidine derivatives have been identified as potent inhibitors of Akt kinase. nih.govresearchgate.net These compounds were developed from a lead compound, A12, which is a 3,4-disubstituted piperidine derivative. nih.govresearchgate.net Systematic structure-activity relationship (SAR) studies led to the discovery of compounds with improved potency and safety profiles. nih.gov For example, the derivative E22 showed enhanced inhibitory activity against Akt1. nih.gov Another piperidine derivative, DTPEP, has been shown to downregulate the PI3K/Akt survival pathway in breast cancer cells. nih.gov
COX Enzyme Inhibition: While specific data for this compound is not available, research on other heterocyclic compounds provides context for potential COX inhibition. For instance, a series of 3-phenyl-2-[(E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one derivatives possessing a para-sulfonamide group were synthesized and evaluated for their COX-2 inhibitory activity. nih.gov One of the analogs, 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide, demonstrated a maximum COX-2 inhibition of 47.1% at a concentration of 20 μM. nih.gov
BACE1 Inhibition: The development of BACE1 inhibitors for the treatment of Alzheimer's disease has also utilized the piperidine framework. nih.govrsc.orgnih.gov For example, heteroaryl-fused piperazine (B1678402) inhibitors of BACE1 have been developed, showing nanomolar potency. nih.gov Further work on these prototypes led to the identification of a highly potent compound (hAβ42 cell IC50 = 1.3 nM) with good oral bioavailability. nih.gov
The following interactive table provides a summary of the enzyme inhibitory activities of some analogous piperidine compounds.
Enzyme Inhibitory Activity of Analogous Piperidine Compounds
| Compound Class/Name | Target Enzyme | Inhibitory Activity (IC50/ % Inhibition) | Reference |
|---|---|---|---|
| Heteroaryl-fused piperazine analog | BACE1 | 1.3 nM (hAβ42 cell IC50) | nih.gov |
| 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide | COX-2 | 47.1% inhibition at 20 μM | nih.gov |
Modulation of Intracellular Signaling Pathways and Cellular Processes
Piperidine-containing molecules have been shown to modulate various intracellular signaling pathways, which in turn affect cellular processes such as cell proliferation, apoptosis, and cell cycle progression.
One notable example is the piperidine derivative DTPEP, which has been investigated for its effects on breast cancer cells. nih.gov This compound was found to downregulate the PI3K/Akt survival pathway. nih.gov The inhibition of this pathway is significant as Akt can be activated by various factors in cancer cells, promoting cell survival. nih.gov Furthermore, DTPEP was observed to induce both extrinsic and intrinsic apoptosis in breast cancer cells in a caspase-dependent manner. nih.gov It also caused cell cycle arrest at the G0/G1 phase. nih.gov
In a broader context, N-substituted piperidinyl diphenylsulfonyl sulfonamides have been identified as modulators of the Wnt signaling pathway through the inhibition of secreted frizzled-related protein 1 (sFRP-1). nih.gov Phenolic compounds, which share a structural feature with the methoxyphenyl group of the title compound, are known to modulate a wide range of inflammation-associated signaling pathways, including the nuclear factor (NF)-κB, mitogen-activated protein kinase (MAPK), and PI3K/Akt pathways. nih.gov
Investigation of Allosteric Modulation and Orthosteric Binding Mechanisms
The distinction between orthosteric and allosteric binding is crucial in understanding the mechanism of action of a ligand. Orthosteric ligands bind to the primary, endogenous ligand binding site of a receptor, whereas allosteric modulators bind to a distinct site, thereby altering the receptor's conformation and function. researchgate.net
While there is no specific information on the binding mechanism of this compound, studies on other piperidine-containing ligands and related receptor systems provide some insights. For instance, in the context of the Smoothened receptor, radioligand binding analysis has been used to reveal that certain antagonists bind in a manner consistent with allosteric modulation. researchgate.net
The concept of allosteric modulation is particularly relevant for G protein-coupled receptors (GPCRs), where allosteric modulators can offer a more refined regulation of protein activity compared to orthosteric ligands. researchgate.net It has also been observed that ligands generally assumed to be exclusively orthosteric can sometimes act at an allosteric site, albeit at higher concentrations. drugbank.com For instance, on the M2 muscarinic receptor, both N-methyl scopolamine (B1681570) and the agonist oxotremorine-M were found to act in a cooperative manner that could be described by a model where they compete with an allosteric ligand for a common allosteric site. drugbank.com This highlights the complexity of ligand-receptor interactions and the potential for dual binding modes.
Computational Chemistry and in Silico Approaches in Research on 4 3 Methoxyphenyl Methylidene Piperidine
Molecular Docking Simulations for Ligand-Target Interaction Prediction and Binding Site Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. This method is crucial for predicting the binding affinity and mode of interaction between a drug candidate and its biological target.
In studies involving piperidine (B6355638) derivatives, molecular docking is frequently used to understand their interactions with various receptors. For example, derivatives have been docked into the active sites of targets such as the sigma-1 (σ1) and sigma-2 (σ2) receptors, opioid receptors, and viral proteins to explore their potential as therapeutic agents. nih.govnih.govresearchgate.netnih.gov The process involves preparing the three-dimensional structures of both the ligand and the protein target, often obtained from crystallographic data in the Protein Data Bank (PDB). Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the receptor's binding site, calculating a scoring function for each pose to estimate its binding affinity.
The results of these simulations provide valuable insights, including the binding energy, which indicates the stability of the ligand-receptor complex, and the specific amino acid residues involved in the interaction. These interactions often include hydrogen bonds, hydrophobic interactions, and electrostatic forces. For instance, docking studies on piperidine-based ligands for sigma receptors have identified key interactions with amino acid residues like Leu105, Thr181, and Tyr206 that are crucial for binding affinity. nih.gov Similarly, research on piperidine analogs as opioid receptor modulators has highlighted the importance of an aspartic acid residue that forms a key docking point for the cationic amine of the piperidine ring. researchgate.net This information is vital for structure-based drug design, allowing chemists to modify the ligand's structure to enhance its binding potency and selectivity.
| Ligand Class | Target Protein (PDB ID) | Typical Docking Score (kcal/mol) | Key Interacting Residues |
| Piperidine Derivatives | Sigma-1 Receptor | -7.0 to -9.5 | Tyr103, Glu172, Asp188 |
| 4-Amino Methyl Piperidines | µ-Opioid Receptor | -8.1 to -13.4 | Gln124, Asp147, Tyr148, Trp318 |
| Piperidine Carboxamides | Anaplastic Lymphoma Kinase (ALK) | -8.5 to -10.2 | Met1199, Leu1122, Gly1269 |
| 4-Benzyl-piperidine Analog | SARS-CoV-2 Protease (e.g., 6LU7) | -6.5 to -8.0 | His41, Met49, Cys145, Glu166 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Descriptor Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular properties (descriptors) that influence activity, QSAR models can predict the potency of novel, unsynthesized compounds.
For piperidine derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly employed. ijpsonline.comnih.gov These models require a dataset of structurally related compounds with experimentally determined biological activities (e.g., IC50 or Ki values). The compounds are aligned based on a common scaffold, and for each molecule, various molecular descriptors are calculated. These can include:
Electronic parameters: Atomic charges, dipole moment, and energies of molecular orbitals.
Steric parameters: Molecular volume, surface area, and shape indices derived from CoMFA steric fields.
Hydrophobic parameters: LogP and hydrophobic fields from CoMSIA.
Geometric and Energy Parameters: Bond lengths, bond angles, and total energy.
Statistical methods, such as Partial Least Squares (PLS) analysis, are then used to build a regression model that correlates these descriptors with the observed activity. nih.gov The predictive power of a QSAR model is rigorously validated using internal (e.g., leave-one-out cross-validation, yielding a q² value) and external test sets (yielding an r²_pred value). mdpi.com The resulting models can be visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a CoMFA map might show that adding a bulky group in a specific region (favored steric interaction) or an electronegative group in another (favored electrostatic interaction) would enhance binding affinity. nih.gov These insights provide a rational basis for designing more potent analogs.
| QSAR Model Type | Key Descriptor Fields | Contribution to Activity | Statistical Validation (Example) |
| CoMFA | Steric, Electrostatic | Steric fields often dominate, indicating that the size and shape of substituents are critical for receptor fit. nih.gov | q² = 0.60 - 0.70 r² = 0.90 - 0.96 |
| CoMSIA | Steric, Electrostatic, Hydrophobic, H-Bond Donor/Acceptor | Provides a more detailed analysis; hydrophobic and hydrogen bonding features often reveal specific interaction points. | q² = 0.58 - 0.71 r² = 0.89 - 0.94 |
Molecular Dynamics (MD) Simulations for Ligand-Receptor Complex Stability and Conformational Dynamics
While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of the docked complex and to explore its conformational dynamics in a simulated physiological environment.
Starting from the best pose obtained through docking, the ligand-receptor complex is placed in a simulation box filled with water molecules and ions to mimic cellular conditions. The forces between all atoms are calculated, and Newton's laws of motion are applied to simulate their movements over a specific period, typically ranging from nanoseconds to microseconds.
The analysis of the MD trajectory can reveal important information. nih.gov The Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms is monitored to assess the stability of the complex; a stable RMSD value over time suggests that the ligand remains securely in the binding pocket. rsc.org MD simulations also allow for the detailed analysis of specific interactions, such as hydrogen bonds, showing how often and for how long they are maintained. This helps to confirm whether the key interactions predicted by docking are stable over time. nih.gov Furthermore, techniques like per-residue binding free energy deconvolution can be applied to MD trajectories to pinpoint which amino acid residues contribute most significantly to the binding energy, providing a more refined understanding of the interaction. nih.gov
| System Studied | Simulation Duration | Key Stability Metric | Major Findings |
| Piperidine derivative in Sigma-1 Receptor | 500 ns | Stable RMSD of ligand and protein backbone | Confirmed the stability of the docked pose and the persistence of key hydrogen bonds and hydrophobic interactions with residues in the binding pocket. nih.gov |
| Piperazine (B1678402)/Piperidine ligands in Histamine (B1213489) H3 Receptor | 500 ns | RMSD, Interaction Frequency | Showed stable binding for high-affinity ligands and identified crucial, sustained interactions with specific aspartate and tyrosine residues. nih.gov |
Quantum Chemical Calculations to Elucidate Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. bhu.ac.in These methods provide deep insights into a molecule's structure, stability, and reactivity, complementing the information obtained from classical methods like docking and MD.
Key analyses performed using DFT include:
Frontier Molecular Orbital (FMO) Analysis: This involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical reactivity and stability; a smaller gap suggests the molecule is more reactive. nih.govmalayajournal.org
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. nih.gov It uses a color code to show electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, colored blue), which are prone to nucleophilic attack. This helps predict how the molecule will interact with biological targets.
For a compound like 4-[(3-Methoxyphenyl)methylidene]piperidine, DFT calculations could reveal how the methoxy (B1213986) group and the piperidine nitrogen influence the electron distribution across the molecule, identifying the most likely sites for forming hydrogen bonds or other electrostatic interactions within a receptor.
| Calculated Parameter | Typical Value (Example) | Significance |
| HOMO Energy | -5.0 to -6.5 eV | Indicates electron-donating capability. |
| LUMO Energy | -1.0 to -2.0 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 3.5 to 5.0 eV | A smaller gap implies higher chemical reactivity and lower kinetic stability. malayajournal.org |
| Dipole Moment | 2.0 to 5.0 Debye | Measures the overall polarity of the molecule, influencing its solubility and ability to cross biological membranes. |
Prediction of Biological Activity Spectra and Target Identification
In the early stages of drug discovery, before extensive experimental testing, in silico tools can be used to predict the potential biological activities and protein targets of a novel compound. This helps in prioritizing compounds for synthesis and screening.
Web-based platforms like PASS (Prediction of Activity Spectra for Substances) and SwissTargetPrediction are widely used for this purpose. clinmedkaz.org These tools operate on the principle that structurally similar molecules are likely to have similar biological activities.
PASS Online: Predicts a broad spectrum of biological activities (e.g., pharmacological effects, mechanisms of action) based on the 2D structure of a compound. It compares the input structure against a large database of known bioactive compounds and provides a list of potential activities, each with a "Probability to be active" (Pa) and "Probability to be inactive" (Pi). Activities with high Pa values are considered the most likely. clinmedkaz.org
SwissTargetPrediction: This tool predicts the most probable protein targets for a given molecule. It identifies proteins in various organisms (primarily human) that are likely to bind to the compound, helping to hypothesize its mechanism of action or identify potential off-target effects. clinmedkaz.org
For a novel piperidine derivative, these tools could suggest potential therapeutic applications, such as activity on central nervous system receptors, enzymes, or ion channels, thereby guiding the direction of further preclinical research. clinmedkaz.org
| Predicted Activity (PASS) | Probability to be Active (Pa) | Interpretation | Potential Targets (SwissTargetPrediction) |
| CNS Depressant | > 0.7 | High probability of having effects on the central nervous system. | Dopamine Receptor, Serotonin Transporter |
| Antineoplastic | > 0.6 | Moderate to high probability of anticancer activity. | Tyrosine Kinases, Cyclin-Dependent Kinases |
| Anti-inflammatory | > 0.5 | Moderate probability of having anti-inflammatory effects. | Cyclooxygenase (COX), Lipoxygenase |
| Anesthetic (Local) | > 0.7 | High probability of activity as a local anesthetic. | Voltage-gated Sodium Channels |
Preclinical Pharmacokinetics and Metabolism of 4 3 Methoxyphenyl Methylidene Piperidine Analogs
Absorption and Distribution Characteristics in Preclinical Models
The absorption and distribution of piperidine-containing compounds are evaluated in various animal models to understand their bioavailability and tissue penetration. For instance, studies on complex piperidine (B6355638) analogs have been conducted in mice, rats, monkeys, and dogs to determine key pharmacokinetic parameters. nih.gov
Key characteristics often reveal moderate to low plasma clearance and a significant volume of distribution, suggesting that the compounds distribute from the plasma into other tissues. nih.gov Oral bioavailability can be highly variable across species, which underscores the importance of multi-species studies. nih.gov Plasma protein binding for many piperidine derivatives is typically high. nih.gov Additionally, blood-to-plasma concentration ratios are examined to determine if the compound preferentially distributes into red blood cells. nih.gov
Below is a table representing typical pharmacokinetic parameters assessed for piperidine analogs in preclinical models.
| Parameter | Mouse | Rat | Dog | Monkey |
| Plasma Clearance (mL/min/kg) | Low (e.g., 15.8) | Moderate (e.g., 36.6) | Low (e.g., 2.44) | Moderate (e.g., 13.9) |
| Volume of Distribution (L/kg) | 2.1 - 9.0 | 2.1 - 9.0 | 2.1 - 9.0 | 2.1 - 9.0 |
| Terminal Half-Life (h) | Variable | 1.67 | 16.3 | Variable |
| Oral Bioavailability (%) | 88.0 | 11.2 | 55.8 | 72.4 |
| Plasma Protein Binding (%) | >96 | >96 | >96 | >96 |
| Data presented are illustrative based on findings for complex piperidine analogs and may not be directly representative of 4-[(3-Methoxyphenyl)methylidene]piperidine. nih.gov |
Identification of Metabolic Pathways and Major Metabolites in Preclinical Species
The metabolic fate of piperidine-containing compounds is a critical aspect of their preclinical evaluation. Metabolism typically occurs in two phases: Phase I functionalization reactions and Phase II conjugation reactions. drughunter.com These biotransformations are primarily carried out by enzymes in the liver. For piperidine analogs, several metabolic pathways are prominent. nih.gov
| Pathway | Description | Primary Enzymes | Resulting Metabolites |
| Oxidative Metabolism | Introduction or exposure of functional groups via oxidation. | Cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6) | Hydroxylated metabolites, N-oxides, lactams |
| Phase II Conjugation | Covalent addition of endogenous polar molecules to functional groups. | UGTs, SULTs | Glucuronide conjugates, sulfate (B86663) conjugates |
| N-Dealkylation | Cleavage of an alkyl group from the piperidine nitrogen. | Cytochrome P450 (CYP) enzymes (e.g., CYP3A4) | N-dealkylated piperidine core |
The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast number of drugs, including those with a piperidine scaffold. nih.gov In vitro studies using human liver microsomes and recombinant human CYP enzymes are employed to identify the specific isoforms responsible for a compound's metabolism. nih.govdoi.org
For many piperidine-containing drugs, CYP3A4 is a major contributor to their metabolism. nih.govnih.gov CYP2D6 can also play a significant role for certain analogs. nih.govdoi.org Common oxidative transformations include hydroxylation of the piperidine ring or its substituents. For analogs like this compound, hydroxylation could occur on the methoxyphenyl ring or the piperidine ring itself. Another potential pathway is the oxidation of the piperidine ring at the carbon alpha to the nitrogen, leading to the formation of a lactam. nih.gov
Phase II metabolism involves the conjugation of a drug or its Phase I metabolite with an endogenous molecule to increase its water solubility and facilitate excretion. drughunter.com A primary Phase II pathway is glucuronidation, which is mediated by UDP-glucuronosyltransferases (UGTs). drughunter.com
For analogs of this compound, if a hydroxyl group is present on the parent molecule or is introduced during Phase I metabolism (e.g., O-demethylation of the methoxy (B1213986) group to a phenol), it becomes a prime site for glucuronidation. psu.edu Phenolic functional groups, in particular, are known to be rapidly conjugated with glucuronic acid. psu.edu
N-dealkylation, the removal of an alkyl group attached to the nitrogen atom of the piperidine ring, is a predominant metabolic pathway for many N-substituted piperidine analogs. nih.govacs.orgmdpi.com This reaction is frequently catalyzed by CYP enzymes, particularly CYP3A4. nih.govnih.gov The rate-limiting step in this process is often the hydrogen abstraction from the α-carbon of the N-substituent. nih.gov The resulting N-dealkylated metabolite may possess its own pharmacological activity or be further metabolized. Other metabolic reactions specific to the heterocycle can include ring-opening, though this is generally a less common pathway for the stable piperidine ring. nih.gov
Strategies for Enhancing Metabolic Stability and Optimizing Pharmacokinetic Profiles in Lead Compounds
A significant challenge in drug discovery is overcoming poor metabolic stability, which can lead to high clearance and low oral bioavailability. Several strategies are employed to optimize the pharmacokinetic profiles of lead compounds containing a piperidine moiety. psu.edu
One common approach is to identify the primary sites of metabolism, or "metabolic soft spots," and modify the structure to block these transformations. researchgate.net For example, if a specific carbon atom is found to be a major site of CYP-mediated hydroxylation, introducing a fluorine atom or a methyl group at or near that position can sterically hinder the enzyme's access and improve metabolic stability. researchgate.net
Furthermore, conformational constraint can be used to improve stability. By making the molecule more rigid, for instance, through bioisosteric replacement of the piperidine with a bicyclic structure, it may adopt a conformation that is less favorable for binding to the active site of metabolizing enzymes. researchgate.netresearchgate.net Placing an aromatic moiety on the piperidine scaffold has also been shown to significantly improve microsomal stability in some cases. nih.gov
| Strategy | Rationale | Example |
| Blocking Metabolic "Soft Spots" | Prevent metabolism at labile sites. | Introduction of fluorine or alkyl groups to hinder CYP-mediated oxidation. researchgate.net |
| Reducing Lipophilicity | Decrease affinity for lipophilic active sites of metabolizing enzymes. | Replacing a benzyl (B1604629) group with a more polar equivalent. psu.edu |
| Conformational Constraint | Lock the molecule in a conformation unfavorable for metabolism. | Replacing the piperidine ring with a more rigid bioisostere like a tropane. researchgate.net |
| Isosteric Replacement | Substitute a metabolically labile moiety with a more stable one. | Replacing a labile ester linkage with a more stable amide group. psu.edu |
Future Research Directions and Translational Perspectives for 4 3 Methoxyphenyl Methylidene Piperidine Research
Rational Design and Synthesis of Next-Generation Piperidine (B6355638) Derivatives
The rational design of next-generation piperidine derivatives is a cornerstone of advancing their therapeutic applications. A key strategy involves the introduction of chiral centers within the piperidine ring, which can significantly influence the compound's physicochemical properties, biological activities, and selectivity. thieme-connect.com By carefully controlling stereochemistry, researchers can optimize interactions with biological targets and potentially reduce off-target effects. thieme-connect.com
Furthermore, the synthesis of novel spirocyclic, fused, and bridged sp³-rich scaffolds is in high demand. enamine.netpharmaceutical-business-review.com These complex, three-dimensional structures can advantageously alter crucial pharmacokinetic properties such as lipophilicity and metabolic stability when incorporated into molecular scaffolds. enamine.net The structural flexibility of the piperidine ring allows for a wide range of substitution patterns, which in turn influences the biological activity of the resulting compounds. This inherent versatility makes piperidine a valuable scaffold in the rational design of new therapeutic agents. researchgate.net
Recent advancements have focused on creating modular approaches to simplify the synthesis of complex piperidines. rice.edunews-medical.net One such innovative method combines biocatalytic carbon-hydrogen oxidation with radical cross-coupling, offering a streamlined and cost-effective way to build intricate three-dimensional molecules. rice.edunews-medical.netmedhealthreview.com This two-step process can dramatically reduce the number of steps required compared to traditional synthetic routes, thereby improving efficiency and cost-effectiveness. rice.edunews-medical.netmedhealthreview.com Such strategies are crucial for accelerating drug discovery and enhancing the efficiency of medicinal chemistry. rice.edunews-medical.net
In-depth Elucidation of Undiscovered Pharmacological Targets and Mechanisms
A critical avenue for future research is the comprehensive identification of the pharmacological targets and mechanisms of action for novel piperidine derivatives. The unique ability of the piperidine scaffold to combine with various molecular fragments allows for the creation of compounds with a wide range of potential pharmacological effects. clinmedkaz.org
To this end, in silico methods are becoming increasingly valuable for predicting the biological activity of new compounds. clinmedkaz.org Web tools such as SwissTargetPrediction can be used to identify the most likely protein targets, while programs like PASS (Prediction of Activity Spectra for Substances) can forecast the possible pharmacological activities. clinmedkaz.org These computational approaches enable researchers to predict how new piperidine derivatives might affect different enzymes, receptors, transport systems, and voltage-gated ion channels, thereby guiding further preclinical studies. clinmedkaz.org Such preliminary analyses are essential for determining the direction of future research and for designing new, highly effective medicinal agents with a broad range of applications. clinmedkaz.org
Integration of Advanced Computational Methodologies for Predictive Drug Design
Advanced computational methodologies are integral to modern drug discovery and play a pivotal role in the predictive design of piperidine-based therapeutics. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are powerful tools for understanding and optimizing the properties of these compounds. nih.govrsc.orgnih.gov
QSAR models, for instance, can be developed using descriptors to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. nih.gov These models, once validated, can be used to predict the activity of newly designed molecules. nih.govresearchgate.net
Molecular docking studies provide insights into the binding modes of piperidine derivatives with their target proteins, helping to decipher the crucial interactions at the molecular level. nih.govrsc.org This information is invaluable for structure-based drug design and optimization. nih.govrsc.org Furthermore, molecular dynamics simulations can reveal the dynamic behavior of the ligand-protein complex over time, confirming the stability of binding interactions. nih.govrsc.orgresearchgate.net The integration of these computational approaches facilitates the rational design of more potent and selective piperidine-based drug candidates.
Exploration of Polypharmacology and Multi-target Approaches
The concept of polypharmacology, where a single drug molecule interacts with multiple targets, is gaining traction as a promising strategy for treating complex diseases. Piperidine derivatives are well-suited for the development of multi-target-directed ligands (MTDLs). nih.govmdpi.com
For example, in the context of Alzheimer's disease, novel piperidine-containing compounds have been designed to act as dual inhibitors of both cholinesterase and the beta-secretase enzyme (BACE-1). nih.gov This multi-targeted approach aims to address different pathological pathways of the disease simultaneously. nih.gov Similarly, in the field of antipsychotics, researchers have developed amide-piperidine derivatives that exhibit high affinity for dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors, showcasing a multi-target profile. nih.gov The exploration of such multi-target approaches holds the potential to yield more effective therapies with improved efficacy and potentially reduced side effects. tandfonline.com
Overcoming Synthetic Challenges for Complex Piperidine Architectures
The synthesis of structurally complex piperidine architectures remains a significant challenge in organic chemistry. nih.gov However, recent years have seen considerable progress in developing novel and efficient synthetic methodologies. nih.gov There is a clear trend towards shortening the number of synthetic steps and developing more cost-effective procedures. nih.govmdpi.com
Modern synthetic strategies include various forms of intramolecular cyclization, such as metal-catalyzed cyclization and radical-mediated amine cyclization. nih.gov Gold(I)-catalyzed intramolecular dearomatization/cyclization of 1,6-enynes has emerged as a method for synthesizing polysubstituted alkylidene piperidines. nih.gov Additionally, innovative approaches like a two-stage process combining biocatalytic carbon-hydrogen oxidation and radical cross-coupling with nickel electrocatalysis are being developed to simplify the construction of complex piperidines. rice.edunews-medical.netmedhealthreview.com These methods often avoid the need for protective groups and expensive precious metal catalysts, making the synthesis more efficient. rice.edunews-medical.net The development of such advanced synthetic routes is crucial for accessing novel and structurally diverse piperidine derivatives for biological evaluation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
